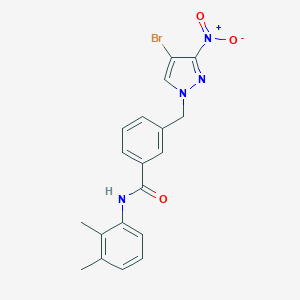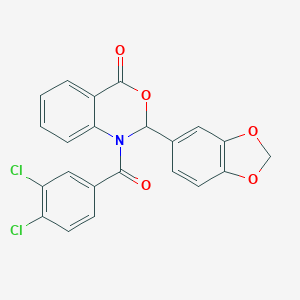![molecular formula C22H30N4O5S B269758 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B269758.png)
5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide, also known as AMPPB, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release in the central nervous system.
Aplicaciones Científicas De Investigación
5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction. It has also been shown to have potential as a cognitive enhancer and a neuroprotective agent.
Mecanismo De Acción
5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide acts as a selective, non-competitive antagonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons. By blocking the activation of this receptor, this compound can modulate the release of various neurotransmitters, such as glutamate, GABA, and dopamine. This modulation can have a variety of effects on neuronal signaling, depending on the specific neurotransmitter and brain region involved.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in various animal models and in vitro studies. These include modulation of neurotransmitter release, enhancement of long-term potentiation (LTP) in the hippocampus, and reduction of oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of this receptor without affecting other receptors or signaling pathways. However, one limitation is its relatively low potency, which may require higher concentrations or longer exposure times to achieve significant effects.
Direcciones Futuras
There are several potential future directions for research on 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Another area of interest is its potential as a cognitive enhancer or neuroprotective agent. Further studies are needed to elucidate the specific mechanisms underlying these effects and to optimize the pharmacological properties of this compound for clinical use.
Métodos De Síntesis
The synthesis of 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(4-(2-methoxyphenyl)-1-piperazinyl)propylamine to form the corresponding amide. The amide is then reacted with sodium sulfonamide to form this compound. The overall yield of this process is around 20%.
Propiedades
Fórmula molecular |
C22H30N4O5S |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
2-methoxy-N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-5-sulfamoylbenzamide |
InChI |
InChI=1S/C22H30N4O5S/c1-30-20-9-8-17(32(23,28)29)16-18(20)22(27)24-10-5-11-25-12-14-26(15-13-25)19-6-3-4-7-21(19)31-2/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27)(H2,23,28,29) |
Clave InChI |
XLVOIVRFRFZPTR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3OC |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)



![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![2-(4-{[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B269685.png)
![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)

![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)
![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)

![2-methoxy-5-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate](/img/structure/B269701.png)